molecular formula C16H22N6O B6967175 4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide

4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B6967175
M. Wt: 314.39 g/mol
InChI Key: AMAYVCIVWHJZGV-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a carboxamide group and a piperazine moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common synthetic route includes the following steps:

  • Formation of the Pyrazole Core: : This can be achieved by reacting hydrazine with a suitable β-diketone or β-ketoester under acidic conditions.

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the pyrazole core with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a coupling agent like DCC (Dicyclohexylcarbodiimide).

  • Attachment of the Piperazine Moiety: : The piperazine ring can be attached through nucleophilic substitution reactions involving a suitable halogenated precursor and piperazine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide: can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, and solvent systems like acetonitrile or methanol.

  • Reduction: : LiAlH₄, NaBH₄, and solvents such as THF (Tetrahydrofuran) or ethanol.

  • Substitution: : Amines, alcohols, and solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted pyrazoles or piperazines.

Scientific Research Applications

**4,5-dimethyl-N-

Properties

IUPAC Name

4,5-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-11-12(2)19-20-15(11)16(23)18-13-4-5-14(17-10-13)22-8-6-21(3)7-9-22/h4-5,10H,6-9H2,1-3H3,(H,18,23)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAYVCIVWHJZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C(=O)NC2=CN=C(C=C2)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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